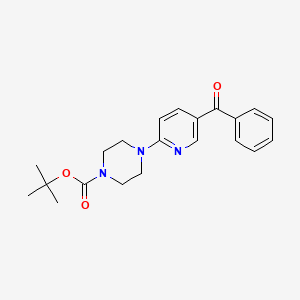

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate

Description

Properties

CAS No. |

1355222-62-6 |

|---|---|

Molecular Formula |

C21H25N3O3 |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C21H25N3O3/c1-21(2,3)27-20(26)24-13-11-23(12-14-24)18-10-9-17(15-22-18)19(25)16-7-5-4-6-8-16/h4-10,15H,11-14H2,1-3H3 |

InChI Key |

FKXBUZHWQKBINX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the piperazine core, followed by the introduction of the benzoylpyridine moiety. The tert-butyl group is then added to the piperazine nitrogen. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in assays to investigate enzyme activity, receptor binding, and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, or alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridine/Pyrimidine Ring

The substituents on the heteroaromatic ring (pyridine/pyrimidine) critically impact physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., bromo, cyano) increase electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions .

- Polar groups (e.g., hydroxyl, amino) improve aqueous solubility and enable hydrogen bonding, critical for biological target interactions .

- Benzoyl vs.

Stability and Degradation Profiles

Stability studies in simulated gastric fluid () reveal that structural analogs with oxazolidinone-triazole moieties (e.g., compounds 1a and 1b) undergo degradation, likely due to hydrolytic cleavage of the oxazolidinone ring. While direct data for the benzoyl-pyridine analog are absent, the benzoyl group’s electron-withdrawing nature may stabilize the compound against acidic hydrolysis compared to esters or amides .

Crystallographic and Supramolecular Features

Crystal structures of analogs (e.g., ) reveal:

- Piperazine Conformation : The piperazine ring adopts a chair conformation, with substituents in equatorial or axial positions depending on steric bulk .

- Intermolecular Interactions: Hydrogen bonding (N–H⋯O, O–H⋯N) stabilizes supramolecular assemblies. For example, the hydroxyl and amino groups in ’s compound form 16-membered synthons . π-π interactions between aromatic rings (e.g., pyrimidine-pyrimidine in ) contribute to layered packing. The benzoyl group in the parent compound may enhance such interactions compared to non-aromatic substituents.

Tables and Figures :

- Table 1 (above) summarizes substituent-driven properties.

- Crystallographic data (e.g., ) should be visualized using Mercury CSD () to compare packing motifs.

Biological Activity

tert-Butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that has garnered attention in pharmaceutical research, particularly for its potential therapeutic applications. This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential clinical implications.

- Molecular Formula : C14H20N3O2

- Molecular Weight : 278.35 g/mol

- CAS Number : 153747-97-8

The biological activity of this compound primarily involves its interaction with specific biological targets. It has been studied for its role in inhibiting certain enzymes and receptors that are implicated in various diseases, including cancer.

Anticancer Activity

Research indicates that this compound may exhibit significant anticancer properties. It is structurally related to piperazine derivatives known for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. In particular, it has been associated with the development of drugs like Ribociclib, which is used for treating ER-positive breast cancer.

Case Studies

- In Vitro Studies : A study published in Cancer Research demonstrated that derivatives of piperazine, including this compound, significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspases .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential effectiveness as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various strains of bacteria, including those resistant to conventional antibiotics.

Research Findings

A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium at low concentrations, comparable to last-resort antibiotics like vancomycin . The mechanism involves disrupting bacterial membrane integrity, leading to cell lysis.

Comparative Efficacy Table

| Activity Type | Target Organism/Cell Line | Concentration (μg/mL) | Observed Effect |

|---|---|---|---|

| Anticancer | ER-positive breast cancer cells | 0.5 - 10 | Inhibition of cell proliferation |

| Antimicrobial | Staphylococcus aureus (MRSA) | 0.78 - 3.125 | Bactericidal effect |

| Antimicrobial | Enterococcus faecium (VRE) | 0.78 - 3.125 | Bactericidal effect |

Safety and Toxicity

Preliminary toxicity studies indicate that this compound exhibits a favorable safety profile with minimal cytotoxic effects on normal human cells at therapeutic doses . Further studies are needed to fully assess long-term safety and potential side effects.

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(5-benzoylpyridin-2-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between a halogenated pyridine derivative (e.g., 5-bromo-2-chloropyridine) and tert-butyl piperazine-1-carboxylate. Key parameters include:

- Solvent : 1,4-Dioxane or DMF under reflux (110°C) .

- Base : Potassium carbonate (K₂CO₃) to deprotonate piperazine and drive the reaction .

- Reaction Time : 12–24 hours, with yields ranging from 78–88% depending on stoichiometry and purity of starting materials .

Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (4:1 to 8:1) is standard .

Q. How can the purity and identity of the compound be confirmed post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.46 ppm in H NMR) and aromatic protons (δ 7.0–8.5 ppm). The piperazine ring protons appear as broad singlets (δ 3.0–3.6 ppm) .

- LCMS : Molecular ion peaks (e.g., m/z 372.2 [M+H]) confirm molecular weight .

- HPLC : Retention times (e.g., 4.92 min) and UV absorption at 254 nm ensure purity (>99%) .

Q. What crystallization techniques are suitable for structural elucidation?

- Methodological Answer :

- Solvent Evaporation : Slow evaporation from ethanol or dichloromethane/methanol mixtures produces X-ray-quality crystals .

- X-ray Diffraction : SHELXL (via SHELX suite) is used for refinement, with R-factors <0.05 for high-resolution data. Example parameters: monoclinic P2₁/n space group, a = 6.1925 Å, b = 8.2636 Å .

Advanced Research Questions

Q. How can contradictory reaction yields in scaled-up syntheses be resolved?

- Methodological Answer : Discrepancies in yields (e.g., 78% vs. 88%) arise from:

- Kinetic vs. Thermodynamic Control : Longer reaction times favor product stability but may increase side reactions (e.g., hydrolysis of the Boc group) .

- Mass Transfer Limitations : Inefficient mixing in larger batches reduces reagent contact. Microwave-assisted synthesis (e.g., 100°C, 3 hours) improves homogeneity and yield .

- Purification Losses : Scaling silica gel chromatography requires optimized solvent gradients to prevent co-elution of byproducts .

Q. How do intermolecular interactions in the crystal lattice influence physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : Intramolecular O–H⋯N bonds (2.65–2.85 Å) stabilize the twisted conformation between aromatic rings .

- π–π Stacking : Pyrimidine rings exhibit face-to-face interactions (inter-centroid distance 3.59 Å), enhancing thermal stability .

- Packing Analysis : Hirshfeld surface plots (CrystalExplorer) quantify contributions of C–H⋯O (12%) and N–H⋯O (8%) interactions to lattice energy .

Q. What strategies are effective for designing multi-step syntheses incorporating cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Use tert-butyl-protected piperazine intermediates with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and Pd catalysts (e.g., Pd(PPh₃)₄). Yields >90% are achieved under microwave irradiation .

- Protecting Group Strategy : Boc groups are stable under basic/neutral conditions but cleaved with HCl/dioxane (4 M, 3 hours) post-coupling .

- Workflow Optimization : Parallel synthesis in sealed vessels reduces handling of air-sensitive reagents (e.g., XPhos ligands) .

Q. How can biological activity be correlated with structural modifications?

- Methodological Answer :

- SAR Studies : Replace the benzoyl group with bioisosteres (e.g., 1,3,4-thiadiazole) to enhance antimicrobial activity. Analogues show MIC values of 16–32 µg/mL against S. aureus .

- Docking Simulations : Pyrimidine rings interact with enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonds with Asp27 and Tyr100 residues .

- In Vivo Testing : Pharmacokinetic profiling (e.g., logP = 2.1) predicts blood-brain barrier penetration for neuroactive derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.